molecular formula C38H47N B11766594 1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline CAS No. 904368-84-9

1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline

Cat. No.: B11766594
CAS No.: 904368-84-9
M. Wt: 517.8 g/mol
InChI Key: DUPOEZONYCHFBL-UHFFFAOYSA-N
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Description

1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline is a chemical compound with the molecular formula C₃₈H₄₇N and a molecular weight of 517.79 g/mol It is a derivative of isoquinoline and fluorene, characterized by the presence of two octyl groups attached to the fluorene moiety

Preparation Methods

The synthesis of 1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline typically involves the reaction of 9,9-dioctylfluorene with isoquinoline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 9,9-dioctylfluorene-2-boronic acid is reacted with isoquinoline-1-bromide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures.

Chemical Reactions Analysis

1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are introduced or replaced.

Scientific Research Applications

1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline involves its interaction with specific molecular targets. For instance, in the context of organic electronics, the compound acts as a charge transport material, facilitating the movement of electrons or holes within the device. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline can be compared with other similar compounds, such as:

Properties

CAS No.

904368-84-9

Molecular Formula

C38H47N

Molecular Weight

517.8 g/mol

IUPAC Name

1-(9,9-dioctylfluoren-2-yl)isoquinoline

InChI

InChI=1S/C38H47N/c1-3-5-7-9-11-17-26-38(27-18-12-10-8-6-4-2)35-22-16-15-21-33(35)34-24-23-31(29-36(34)38)37-32-20-14-13-19-30(32)25-28-39-37/h13-16,19-25,28-29H,3-12,17-18,26-27H2,1-2H3

InChI Key

DUPOEZONYCHFBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=CC5=CC=CC=C54)CCCCCCCC

Origin of Product

United States

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